4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Description
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO2·HCl. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with a dimethylamino group and a carboxylic acid group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14;/h3-8H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAEKOIMCIYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CCC(CC1)(CC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248301-38-2 | |
| Record name | 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dimethylamino group: This step involves the alkylation of the bicyclic core with dimethylamine under basic conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides, carboxylic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar bicyclic structure but with a methoxycarbonyl group instead of a dimethylamino group.
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: Contains an amino group instead of a dimethylamino group.
Uniqueness
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Biological Activity
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride (CAS Number: 2248301-38-2) is a bicyclic compound with a unique structure that includes a dimethylamino group and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C11H20ClNO2
- Molecular Weight : 233.74 g/mol
- Structure : The compound possesses a bicyclo[2.2.2]octane core, which contributes to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the rigid bicyclic structure allows for specific binding to target proteins or enzymes. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Neuropharmacological Effects : Its structure suggests potential interactions with neurotransmitter systems, particularly as it may influence dopaminergic or serotonergic pathways.
- Anticancer Activity : Some studies have indicated that similar bicyclic compounds can exhibit cytotoxic effects against cancer cell lines, warranting further investigation into this compound's potential in oncology.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study investigating the antimicrobial properties of bicyclic compounds found that derivatives similar to 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. -
Neuropharmacological Research :
In neuropharmacological studies, compounds with a similar bicyclic structure were shown to modulate neurotransmitter release in neuronal cultures, suggesting that 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid could have implications for treating neurodegenerative diseases. -
Cytotoxicity Studies :
A comparative analysis of bicyclic compounds revealed that those with dimethylamino substitutions exhibited enhanced cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer therapeutics.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | Structure | Moderate antibacterial activity |
| 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | Structure | Neurotransmitter modulation |
Q & A
Basic: What synthetic strategies are employed to prepare 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride?
Answer:
The synthesis typically involves functionalization of the bicyclo[2.2.2]octane scaffold. A common approach is the introduction of the dimethylamino group via reductive amination or alkylation of a precursor such as 4-aminobicyclo[2.2.2]octane-1-carboxylic acid ( ). Subsequent carboxylation and hydrochloric acid treatment yield the hydrochloride salt. Key intermediates like methyl esters (e.g., methyl 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylate) or tert-butoxycarbonyl (Boc)-protected derivatives ( ) are used to stabilize reactive groups during synthesis. Purification often employs recrystallization or column chromatography, with characterization via H/C NMR and mass spectrometry .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Chromatography: Reverse-phase HPLC or UPLC with UV detection (200–400 nm) is used to assess purity (≥95%, as per product specifications in ).
- Spectroscopy: H/C NMR confirms substituent positions and bicyclo scaffold integrity. IR spectroscopy identifies carboxylic acid and amine hydrochloride functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., CHClNO, ~233.7 g/mol; ).
- Elemental Analysis: Quantifies C, H, N, and Cl content to confirm stoichiometry .
Advanced: How can thermodynamic dissociation constants (pKapK_apKa) and solubility be experimentally determined?
Answer:
- Potentiometric Titration: Measures by titrating the compound in aqueous or mixed solvent systems (e.g., water/DMSO) and monitoring pH shifts. For bicyclo[2.2.2]octane derivatives, steric effects may alter values compared to linear analogs ( ).
- Solubility Studies: Shake-flask method in buffered solutions (pH 1–12) at 25°C, followed by HPLC quantification. The hydrochloride salt typically exhibits higher aqueous solubility than the free base due to ionic interactions .
Advanced: How does the bicyclo[2.2.2]octane scaffold influence dipole moments and reactivity?
Answer:
The rigid bicyclo structure imposes steric constraints and alters electron distribution. For example, dipole moment calculations for 4-aminobicyclo[2.2.2]octane-1-carboxylic acid ( ) reveal enhanced polarity due to the juxtaposition of amino and carboxylic acid groups. This impacts:
- Reactivity: Reduced nucleophilicity at the bridgehead due to geometric strain.
- Biological Interactions: Enhanced binding to hydrophobic pockets in enzymes or receptors, as seen in studies of MDM2-p53 antagonists ( ). Computational modeling (DFT or MD simulations) is recommended to predict interaction energetics .
Advanced: What challenges arise in stabilizing this compound under varying storage conditions?
Answer:
- Hydrolysis: The hydrochloride salt is hygroscopic; store desiccated at –20°C under inert gas (N/Ar).
- Oxidation: The dimethylamino group may oxidize; add antioxidants (e.g., BHT) in solution phases.
- Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradants like deaminated or decarboxylated byproducts .
Advanced: How can stereochemical outcomes be controlled during functionalization of the bicyclo scaffold?
Answer:
- Chiral Auxiliaries: Use enantiopure precursors (e.g., (R)- or (S)-configured amines) to direct stereochemistry.
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru or Rh complexes) for hydrogenation or amination steps.
- Crystallography: Single-crystal X-ray diffraction confirms absolute configuration post-synthesis. For example, studies on bicyclo[2.2.2]octane derivatives ( ) highlight the role of steric bulk in dictating regioselectivity .
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Answer:
- Impurity Profiling: Use LC-MS/MS to identify trace byproducts (e.g., over-alkylated or dimerized species).
- Isotopic Labeling: Synthesize C- or N-labeled analogs ( ) to distinguish overlapping NMR signals.
- Collaborative Validation: Cross-verify data with independent labs or databases (e.g., NIST or PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
